CID 137229713
Overview
Description
Polyinosinic polycytidylic acid sodium salt is a synthetic analog of double-stranded RNA. It is commonly used as an immunostimulant to simulate viral infections. This compound interacts with toll-like receptor 3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . Polyinosinic polycytidylic acid sodium salt is structurally similar to double-stranded RNA, making it a valuable tool for scientific research on the immune system .
Mechanism of Action
Mode of Action
The compound mimics viral infections by structurally resembling dsRNA, a molecular pattern associated with viral infections . Upon binding to its receptors, it can activate numerous signaling pathways depending on the conditions .
Pharmacokinetics
It is known that the compound requires ionic strength to maintain its double-strand structure . To prevent denaturation, it should be reconstituted in solutions with physiological salt concentrations .
Result of Action
The activation of these pathways results in an immune response against viral pathogens, making Polyinosinic Polycytidylic Acid Sodium Salt an effective immunostimulant . It has been shown to induce fever in rats via an interleukin-1-dependent mechanism . Furthermore, it has been used as a potent adjuvant to enhance the specific antitumor immune responses against a peptide-based vaccine .
Action Environment
The action of Polyinosinic Polycytidylic Acid Sodium Salt can be influenced by environmental factors such as temperature and ionic strength. For instance, reconstitution may require heating and cooling to achieve re-annealing . Moreover, its stability in body fluids can be increased or decreased to reduce toxicity or enhance efficacy .
Biochemical Analysis
Biochemical Properties
Polyinosinic Polycytidylic acid sodium salt is a double-stranded homopolymer composed of inosinic acid and cytidylic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with toll-like receptor 3 (TLR3), a pattern recognition receptor that detects viral double-stranded RNA. Upon binding to TLR3, Polyinosinic Polycytidylic acid sodium salt triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines .
Cellular Effects
Polyinosinic Polycytidylic acid sodium salt has significant effects on various cell types and cellular processes. In immune cells, it induces the production of cytokines and chemokines, enhancing the immune response. It also influences cell signaling pathways, such as the NF-κB pathway, leading to the activation of genes involved in inflammation and antiviral responses. Additionally, Polyinosinic Polycytidylic acid sodium salt can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of Polyinosinic Polycytidylic acid sodium salt involves its recognition by TLR3, which is located in the endosomal membrane. Upon binding to TLR3, the compound induces the dimerization of the receptor, leading to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This interaction activates downstream signaling pathways, including the NF-κB and interferon regulatory factor (IRF) pathways, resulting in the production of pro-inflammatory cytokines and type I interferons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Polyinosinic Polycytidylic acid sodium salt can vary over time. The compound is relatively stable when stored at -20°C and reconstituted in physiological salt solutions. Its activity may decrease over time due to degradation. Long-term exposure to Polyinosinic Polycytidylic acid sodium salt can lead to sustained activation of immune responses, which may result in chronic inflammation or immune exhaustion in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Polyinosinic Polycytidylic acid sodium salt in animal models are dose-dependent. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, such as excessive inflammation, tissue damage, and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a measurable immune response .
Metabolic Pathways
Polyinosinic Polycytidylic acid sodium salt is involved in various metabolic pathways related to the immune response. It interacts with enzymes and cofactors that regulate the production of cytokines and other immune mediators. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes involved in glycolysis, oxidative phosphorylation, and other metabolic processes .
Transport and Distribution
Within cells and tissues, Polyinosinic Polycytidylic acid sodium salt is transported and distributed through various mechanisms. It can be taken up by endocytosis and localized to endosomes, where it interacts with TLR3. The compound may also bind to transporters or binding proteins that facilitate its movement within the cell. Its localization and accumulation can influence its activity and function .
Subcellular Localization
Polyinosinic Polycytidylic acid sodium salt is primarily localized in the endosomes, where it interacts with TLR3. This subcellular localization is crucial for its activity, as TLR3 is an endosomal receptor. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .
Preparation Methods
Polyinosinic polycytidylic acid sodium salt is prepared by synthesizing two homopolymers: polyinosinic acid and polycytidylic acid. These homopolymers are then annealed to form a double-stranded structure. The product requires ionic strength to maintain this structure, and reconstitution may involve heating to 50°C and cooling to achieve re-annealing . Industrial production methods involve lyophilization to obtain the compound in a stable, powdered form .
Chemical Reactions Analysis
Polyinosinic polycytidylic acid sodium salt primarily undergoes reactions typical of nucleic acids. It can interact with various reagents that target RNA, such as ribonucleases, which cleave the RNA strands. The compound is also involved in immune signaling pathways, where it activates toll-like receptor 3, leading to the production of type I interferons and pro-inflammatory cytokines . The major products formed from these reactions are typically the cleaved RNA fragments and the activated signaling molecules.
Scientific Research Applications
Polyinosinic polycytidylic acid sodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Polyinosinic polycytidylic acid sodium salt is unique due to its structural similarity to double-stranded RNA, making it an effective tool for simulating viral infections. Similar compounds include:
Polyinosinic polycytidylic acid potassium salt: Another form of the compound with similar properties.
Polyuridylic acid potassium salt: Used in similar research applications but differs in its nucleotide composition.
Polyguanylic acid potassium salt: Another nucleotide polymer used in immune research.
Polyinosinic polycytidylic acid sodium salt stands out due to its specific interaction with toll-like receptor 3 and its ability to mimic viral double-stranded RNA effectively.
Properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQKWBYQAUFQM-VRQAYDGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7NaO16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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